3-Methoxy-5-heneicosylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

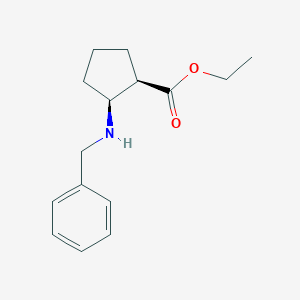

3-Methoxy-5-heneicosylphenol is a natural phenol found in the herbs of Artemisia annua . It is a high-purity natural product used for reference standards, pharmacological research, and as an inhibitor .

Molecular Structure Analysis

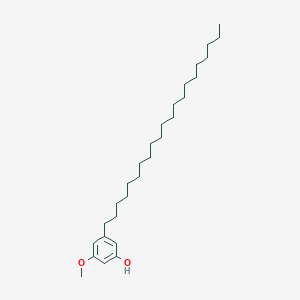

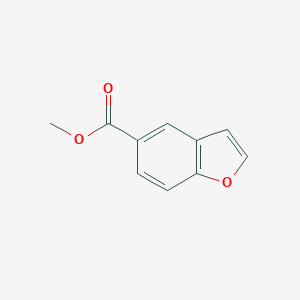

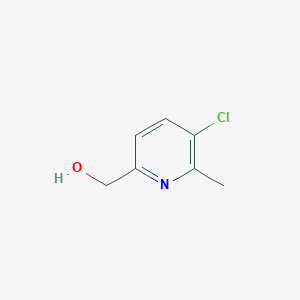

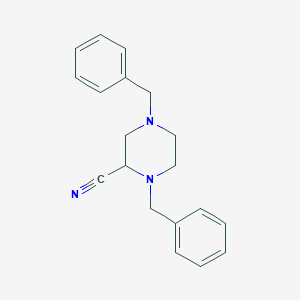

The molecular formula of 3-Methoxy-5-heneicosylphenol is C28H50O2 . Its InChI isInChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27 (29)25-28 (24-26)30-2/h23-25,29H,3-22H2,1-2H3 . The Canonical SMILES is CCCCCCCCCCCCCCCCCCCCC1=CC (=CC (=C1)OC)O . Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxy-5-heneicosylphenol is 418.7 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 21 . The Exact Mass is 418.381080833 g/mol . The Topological Polar Surface Area is 29.5 Ų . It has a Heavy Atom Count of 30 .Aplicaciones Científicas De Investigación

Occurrence and Biosynthesis

Methoxyphenols, such as syringic acid, which shares structural similarities with 3-Methoxy-5-heneicosylphenol by having methoxy groups on the aromatic ring, are widely recognized for their occurrence in fruits and vegetables. They are synthesized via the shikimic acid pathway in plants and exhibit a broad spectrum of therapeutic applications due to their potent antioxidant activities. These compounds play a significant role in the prevention of diseases like diabetes, cardiovascular diseases, and cancer, attributing their health benefits to the presence of methoxy groups which contribute to their strong antioxidant capacity (Cheemanapalli et al., 2018).

Atmospheric Reactivity and Environmental Impact

The atmospheric reactivity of methoxyphenols, including their transformation products from biomass burning, highlights their significance in environmental science. These compounds undergo various atmospheric processes leading to the formation of secondary organic aerosols (SOA), impacting air quality and climate. The degradation pathways involve reactions with radicals such as OH and NO3, leading to products with significant SOA formation potential (Liu et al., 2022).

Antioxidant Properties and Health Implications

Methoxyphenols are renowned for their antioxidant properties, which are essential in mitigating oxidative stress and promoting human health. The ligand antioxidant properties of these compounds, when complexed with selected metals, significantly affect the neutralization of free radicals. Research demonstrates that the electron-donating methoxy groups attached to the phenolic core of these molecules enhance their ability to scavenge free radicals, thereby offering protective benefits against various oxidative stress-induced diseases (Parcheta et al., 2021).

Industrial Applications

Beyond their biological and environmental significance, methoxyphenols find extensive applications in industrial processes, particularly in catalytic reactions and as functional additives in products ranging from food to cosmetics. Their utility spans from acting as natural preservatives due to their antimicrobial properties to serving as key intermediates in the synthesis of valuable chemical products. The chemical reactivity and stability of methoxyphenols, combined with their low toxicity, make them suitable for various applications, including the production of environmentally friendly materials and processes (Tarabanko & Tarabanko, 2017).

Propiedades

IUPAC Name |

3-henicosyl-5-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJHEUTVUIWPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-heneicosylphenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)